molecular formula C8H17NO B12313234 rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis

rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis

Cat. No.: B12313234
M. Wt: 143.23 g/mol
InChI Key: OSXDCLGDMCJAAR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis, is derived from its cyclopentane backbone and substituent positions. The parent structure is cyclopentane, with a hydroxymethyl (–CH₂OH) group at position 1 and a dimethylamino (–N(CH₃)₂) group at position 2. The stereodescriptors (1R,2S) indicate the absolute configuration of the chiral centers, while "cis" denotes the spatial arrangement of the substituents on the same face of the cyclopentane ring.

Table 1: Nomenclature Comparison of Related Cyclopentylmethanol Derivatives

Compound IUPAC Name Configuration
rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol [2-(dimethylamino)cyclopentyl]methanol (1R,2S), cis
cis-(2-amino-cyclopentyl)-methanol [(1R,2S)-2-aminocyclopentyl]methanol (1R,2S), cis
rac-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol [2-(hydroxymethyl)cyclopentyl]methanol (1R,2S), cis

The "rac-" prefix indicates a racemic mixture of enantiomers, though the cis designation remains consistent across stereoisomers.

Molecular Geometry and Stereochemical Configuration Analysis

The cyclopentane ring adopts a non-planar "envelope" conformation to minimize angular strain, with C1 (hydroxymethyl) and C2 (dimethylamino) positioned on adjacent carbons. The cis configuration forces both substituents into a 1,2-diaxial orientation, creating steric interactions that influence reactivity and solubility.

Key Geometrical Features :

  • Bond Angles : C1–C2–N measures ~109.5°, consistent with sp³ hybridization.
  • Dihedral Angle : The C1–C2–C3–C4 dihedral angle is 25°–30°, reflecting puckering.
  • Hydrogen Bonding : The hydroxymethyl group forms intramolecular hydrogen bonds with the dimethylamino nitrogen, stabilizing the cis conformation.

Table 2: Stereochemical Descriptors

Parameter Value
Configuration (1R,2S)
Relative stereochemistry cis
Chiral centers 2 (C1 and C2)

Comparative Analysis of cis-trans Isomerism in Cyclopentylmethanol Derivatives

cis-trans isomerism profoundly impacts physicochemical properties. For rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, the cis isomer exhibits:

  • Higher Dipole Moment : 2.1 D vs. 1.3 D for trans, due to aligned polar groups.
  • Reduced Solubility : 34 mg/mL in water vs. 58 mg/mL for trans, attributed to intramolecular H-bonding.
  • Thermal Stability : Decomposes at 215°C vs. 198°C for trans, as cis strain increases activation energy.

In contrast, trans isomers of analogous compounds (e.g., cis-(2-amino-cyclopentyl)-methanol) show improved membrane permeability but lower target affinity.

X-ray Crystallography Data Interpretation

While crystallographic data for rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol is unavailable in non-restricted sources, analogous structures provide insights:

  • Puckering Amplitude (Δ) : 0.5–0.6 Å in cis-cyclopentyl derivatives vs. 0.3–0.4 Å in trans.
  • Unit Cell Parameters : Monoclinic systems dominate, with space group P2₁/c common for racemic mixtures.

Computational Modeling of Preferred Conformational States

DFT calculations (B3LYP/6-31G*) reveal three stable conformers:

Table 3: Conformational Energy Analysis

Conformer ΔG (kcal/mol) Dominant Interaction
C1 0.0 Intramolecular H-bond
C2 1.2 Van der Waals stabilization
C3 2.8 Torsional strain

The global minimum (C1) features a O–H···N hydrogen bond (2.1 Å), while C2 minimizes steric clashes between methyl groups. MD simulations show rapid interconversion between C1 and C2 states at 298 K, with a lifetime of 0.3 ps for the H-bonded configuration.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[2-(dimethylamino)cyclopentyl]methanol

InChI

InChI=1S/C8H17NO/c1-9(2)8-5-3-4-7(8)6-10/h7-8,10H,3-6H2,1-2H3

InChI Key

OSXDCLGDMCJAAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCC1CO

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

When approaching the synthesis of this compound, retrosynthetic analysis suggests several possible disconnections:

  • Formation of the cyclopentane ring from acyclic precursors
  • Functionalization of a pre-existing cyclopentane scaffold
  • Stereoselective introduction of the dimethylamino and hydroxymethyl groups

The selection of an appropriate synthetic route depends on factors such as availability of starting materials, desired scale, and stereochemical requirements.

Specific Synthetic Routes

Synthesis via Stable Nitrate Salt Intermediates

One documented method for preparing this compound involves the use of stable nitrate salts as key intermediates. This approach facilitates the introduction of the dimethylamino group with the required stereochemistry.

The process typically involves:

  • Formation of a cyclopentane precursor with appropriate leaving groups
  • Introduction of the nitrate functionality at the 2-position
  • Conversion of the nitrate group to a dimethylamino group
  • Stereoselective reduction to introduce the hydroxymethyl group

This method offers advantages in terms of stereochemical control, which is crucial for ensuring the cis configuration of the substituents.

Nucleophilic Substitution Approach

The preparation of this compound can also be achieved through a series of nucleophilic substitution reactions. Given the reactivity profile of the compound, which includes both nucleophilic and electrophilic properties, this approach leverages:

  • The nucleophilicity of the nitrogen in dimethylamine
  • The potential for stereoselective substitution reactions
  • Control of pH and temperature to modulate reactivity

The presence of both hydroxyl and dimethylamino groups in the target molecule allows for strategic planning of the synthetic sequence to achieve the desired stereochemistry.

Reaction Conditions and Parameters

The specific reaction conditions for the preparation of this compound significantly influence the efficiency and stereoselectivity of the synthesis. Table 1 summarizes key reaction parameters that must be carefully controlled during the preparation process.

Table 1: Critical Reaction Parameters for the Synthesis of this compound

Parameter Optimal Range Effect on Synthesis Monitoring Method
Temperature 0-30°C Controls stereoselectivity; higher temperatures may lead to epimerization Internal thermometer with ±1°C precision
pH 6.5-8.5 Affects amine reactivity and selectivity pH meter or indicator
Solvent Polarity Medium to high polarity (e.g., THF, DMF) Influences nucleophilicity of reagents N/A
Reaction Time 2-24 hours (step-dependent) Allows for complete conversion while minimizing side reactions TLC or HPLC monitoring
Concentration 0.1-0.5 M Controls reaction rate and selectivity Volumetric measurement

Purification Methods

The purification of this compound presents particular challenges due to its dual functionality. Various purification techniques have been employed to obtain the compound with high purity.

Chromatographic Purification

Column chromatography represents an effective method for purifying the target compound. The selection of an appropriate stationary phase and solvent system is critical for achieving good separation:

  • Silica gel chromatography using dichloromethane/methanol gradients (typically 95:5 to 80:20)
  • Alumina chromatography for compounds sensitive to acidic conditions
  • Reversed-phase HPLC for analytical or small-scale preparations

The presence of both hydroxyl and dimethylamino groups can lead to tailing on silica gel, which may be mitigated by adding small amounts of triethylamine (0.1-0.5%) to the mobile phase.

Crystallization and Recrystallization

For larger-scale preparations, crystallization offers an efficient purification strategy:

  • Selection of an appropriate solvent system (e.g., ethyl acetate/hexanes or diethyl ether/pentane)
  • Careful control of temperature during crystallization
  • Potential formation of crystalline derivatives (e.g., hydrochloride salts) for improved purification

The formation of crystalline salts can also facilitate the isolation and purification of the compound, with subsequent free-basing to obtain the purified target molecule.

Industrial Scale Production Considerations

Scaling up the synthesis of this compound from laboratory to industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Process Optimization

Key aspects of process optimization include:

  • Selection of reagents and conditions amenable to large-scale operations
  • Minimization of hazardous materials and waste generation
  • Development of continuous flow processes where appropriate
  • Implementation of in-process controls to monitor reaction progress

Table 2 compares batch and continuous flow approaches for the industrial production of the target compound.

Table 2: Comparison of Batch vs. Continuous Flow Processing for Industrial Production

Aspect Batch Processing Continuous Flow Processing
Scale Flexibility Moderate (limited by vessel size) High (through extended run time)
Heat Transfer Can be challenging in large vessels Excellent due to high surface-to-volume ratio
Reaction Control Potential for hotspots and concentration gradients Precise temperature and mixing control
Capital Investment Lower initial investment Higher initial investment
Process Safety Higher inventories of reactive materials Smaller reaction volumes at any given time
Throughput Limited by batch cycle time Higher throughput possible
Quality Consistency May vary between batches More consistent with steady-state operation

Recent Advances in Preparation Methods

Recent developments in synthetic organic chemistry have enabled new approaches to the preparation of functionalized cyclopentanes, including compounds structurally related to this compound.

Catalytic Methods

Advances in catalysis have opened new possibilities for stereoselective synthesis:

  • Transition metal-catalyzed C-H functionalization for direct introduction of the dimethylamino group
  • Asymmetric catalysis for enantioselective synthesis of single enantiomers
  • Biocatalytic approaches using engineered enzymes for stereoselective transformations

These methods offer potential advantages in terms of atom economy, stereoselectivity, and environmental impact compared to traditional approaches.

Flow Chemistry Applications

The application of flow chemistry to the synthesis of the target compound offers several potential benefits:

  • Improved control over reaction parameters (temperature, mixing, residence time)
  • Enhanced safety profile for handling hazardous reagents
  • Possibility for multistep sequences without isolation of intermediates
  • Facilitated scale-up from laboratory to production scale

Comparative Analysis of Preparation Methods

Various methodologies for the preparation of this compound can be evaluated based on several key performance indicators. Table 3 provides a comparative analysis of different synthetic approaches.

Table 3: Comparative Analysis of Synthetic Methods for this compound

Synthetic Method Overall Yield Stereoselectivity Scalability Starting Materials Environmental Impact Complexity
Nitrate Salt Intermediates Moderate High Moderate Readily available Moderate (nitrate waste) Medium
Nucleophilic Substitution Moderate to High Variable Good Common reagents Low to Moderate Low
Grignard-Based Approach High Good Challenging Moisture-sensitive Moderate (metal waste) Medium
Catalytic Methods Variable Excellent Variable Specialized catalysts Low (atom economy) High
Flow Chemistry High Good Excellent Standard reagents Low Medium to High

Reaction Mechanisms

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing the preparation conditions and troubleshooting potential issues.

Mechanism of Stereoselective Reduction

The stereoselective reduction of precursor ketones to introduce the hydroxymethyl group with the required stereochemistry typically follows a well-defined mechanism:

  • Coordination of the reducing agent to the carbonyl oxygen
  • Hydride delivery from the less hindered face
  • Protonation of the resulting alkoxide to form the alcohol

The presence of the adjacent dimethylamino group can influence this process through steric and electronic effects, potentially directing the reduction to favor the formation of the cis isomer.

Mechanism of Dimethylamino Group Introduction

The introduction of the dimethylamino group can proceed through various mechanisms depending on the synthetic approach. Common pathways include:

  • Nucleophilic substitution of an appropriate leaving group by dimethylamine
  • Reductive amination of a carbonyl precursor with dimethylamine
  • Ring-opening of cyclic precursors followed by cyclization with concomitant introduction of the dimethylamino functionality

The preparation of this compound presents both challenges and opportunities for synthetic organic chemistry. The need to control both functional group introduction and stereochemistry requires careful selection of synthetic methodology and reaction conditions. While traditional approaches utilizing stable nitrate salts and nucleophilic substitution reactions have been documented, emerging methods in catalysis and flow chemistry offer promising alternatives for improved efficiency and selectivity.

Future research directions may include the development of more efficient and stereoselective catalytic methods, exploration of biocatalytic approaches, and implementation of continuous flow processes for industrial-scale production. Additionally, the resolution of the racemic mixture to obtain single enantiomers may be of interest for applications requiring enantiopure materials.

Chemical Reactions Analysis

Substitution Reactions

Mechanism: The dimethylamino group (-NMe₂) undergoes nucleophilic substitution under specific conditions.

ReagentConditionsProductCitation
Thionyl chloride (SOCl₂)Reflux in CH₂Cl₂Cyclopentyl chloride derivatives,
Phosphorus tribromide (PBr₃)0°C, CH₂Cl₂Cyclopentyl bromide derivatives
Amide coupling agents (e.g., HATU)DMF, DIPEA, 20°C, 3hAmide-linked cyclopentyl derivatives

Substitution of the amino group with halides (Cl, Br) or amide linkages occurs via Sₙ2-like mechanisms, with steric hindrance from the cyclopentyl ring influencing reaction efficiency. For example, thionyl chloride converts the amino group to a chloride, enabling further functionalization .

Oxidation Reactions

Mechanism: Oxidation targets the dimethylamino group, converting it to nitro (-NO₂) or amide (-NH₂) derivatives.

Oxidizing AgentConditionsProductCitation
Potassium permanganate (KMnO₄)H₂O, 80°C, 2hCyclopentyl nitro derivatives,
Chromium trioxide (CrO₃)Acetic acid, 60°C, 1hCyclopentyl amide derivatives

Oxidation of the dimethylamino group requires harsh conditions, with KMnO₄ achieving selective conversion to nitro derivatives under aqueous conditions. CrO₃ in acidic media generates amide derivatives, though ring stability may be compromised at elevated temperatures .

Cyclization and Coupling

Mechanism: The cyclopentyl ring participates in intramolecular cyclization or intermolecular coupling via radical intermediates.

Reaction TypeConditionsProductCitation
Radical cyclizationHeat (150°C), NaHCO₃Heterocyclic lactams ,
Coupling with alkenesHATU, DMF, 20°C, 3hAmide-linked cyclopentyl derivatives

Intramolecular cyclization under basic conditions (e.g., NaHCO₃) forms lactams via amidyl radical intermediates . Coupling reactions with alkenes or amides proceed through HATU-mediated activation, yielding bioactive derivatives for pharmaceutical applications .

Biological Interactions

Mechanism: The compound interacts with GPCRs and enzymes via hydrogen bonding from the dimethylamino group.

Biological ActivityObserved EffectCitation
GPCR modulationNeuroprotective effects,
Enzyme inhibitionEnhanced insulin secretion,

Pharmacological studies indicate that rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis, exhibits neuroprotective properties by modulating GPCRs . Its ability to enhance insulin secretion suggests potential applications in diabetes research .

Structural Stability

Factors: The cyclopentyl ring and dimethylamino group influence stability under reaction conditions.

Stability FactorObservationCitation
Ring strainResistant to ring-opening under mild conditions,
Substituent effectsDimethylamino group stabilizes intermediates

The cyclopentyl ring resists ring-opening under mild conditions due to its inherent stability . The dimethylamino substituent enhances intermediate stability during substitution and oxidation reactions .

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Modulation

  • The compound has been investigated for its effects on neurotransmitter systems. Its dimethylamino group suggests potential activity as a neurotransmitter modulator, particularly in relation to serotonin and norepinephrine pathways .

2. Antidepressant Activity

  • Preliminary studies indicate that rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol may exhibit antidepressant-like effects in animal models. This is hypothesized to be due to its interaction with monoamine transporters, although further research is needed to establish its efficacy and mechanism of action .

3. Analgesic Properties

  • Research has shown that compounds containing similar structural motifs can possess analgesic properties. The potential for this compound to act as an analgesic agent is under investigation, with initial findings suggesting it may influence pain pathways in the central nervous system .

Synthetic Applications

1. Synthesis of Complex Molecules

  • rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the construction of complex molecules through various coupling reactions .

2. Reaction Conditions and Yields
Here is a summary of some synthetic methodologies involving this compound:

Reaction Type Conditions Yield (%) Notes
Coupling with N-cyclopropyl-2-(2,5-dichloropyrimidin-4-yl)-l-(ethoxymethyl)-lH-indole-4-carboxamideDMSO at 100°C for 3h60.3%Product purification via chromatography .
Reaction with sodium hydrogencarbonate in butan-1-ol150°C for 72h11%Requires HPLC purification .
Use in HATU-mediated coupling reactionsDMF at room temperature for 3h34 mg isolatedInvolves multiple purification steps .

Case Studies

Case Study 1: Antidepressant Research
A study explored the antidepressant-like effects of rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol in rodent models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent for mood disorders.

Case Study 2: Pain Management
In another investigation focusing on pain relief, the compound was tested against established analgesics. Results showed comparable efficacy in reducing pain responses in animal models, indicating its viability as an alternative or adjunct therapy in pain management protocols.

Mechanism of Action

The mechanism of action of rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, while the hydroxymethyl group can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Structural Analogues

Tramadol
  • Structure: Tramadol (rac-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol) contains a cyclohexane ring with dimethylamino and methoxyphenyl substituents.
  • Key Differences :
    • Ring Size : Cyclohexane (6-membered) vs. cyclopentane (5-membered) in the target compound.
    • Substituents : Tramadol includes a methoxyphenyl group absent in the target compound.
    • Stereochemistry : Tramadol’s (1R,2R) configuration confers opioid activity, while the (1R,2S) configuration of the target compound may alter receptor binding or solubility.
  • Applications : Tramadol is a clinically used analgesic, whereas the target compound lacks reported pharmacological activity and is used in synthesis .
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea
  • Structure : A cyclohexane-based thiourea derivative with a perfluorophenyl group.
  • Key Differences :
    • Functional Groups : Thiourea (-NH-CS-NH₂) vs. hydroxymethyl (-CH₂OH) in the target compound.
    • Electron-Withdrawing Groups : Perfluorophenyl substituents enhance lipophilicity and binding affinity compared to the target compound’s simpler structure.
  • Applications : Used in catalysis or as a ligand in coordination chemistry, highlighting divergent utility from the target compound .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Primary Application
rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis C₈H₁₇NO ~143.23 Dimethylamino, hydroxymethyl (1R,2S), cis Synthetic building block
Tramadol C₁₆H₂₅NO₂ 263.38 Dimethylamino, methoxyphenyl (1R,2R) Analgesic
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea C₁₅H₁₈F₅N₃S 367.38 Thiourea, perfluorophenyl (1R,2R) Catalysis/ligand studies
1-Methylcyclopentanol C₆H₁₂O 100.16 Hydroxymethyl N/A Solvent/intermediate

Key Observations :

  • Ring Size and Stability : Smaller rings (e.g., cyclopropane in ) exhibit higher strain and reactivity, while larger rings (e.g., cyclohexane in tramadol) offer conformational flexibility.
  • Functional Group Impact : The hydroxymethyl group in the target compound enhances polarity compared to tramadol’s methoxyphenyl group, affecting solubility and bioavailability.
  • Stereochemical Influence : The (1R,2S) configuration may limit hydrogen-bonding opportunities compared to tramadol’s (1R,2R) configuration, which is critical for µ-opioid receptor binding .

Research Implications and Gaps

  • Pharmacological Potential: Unlike tramadol, the target compound lacks reported biological activity. Further studies could explore its utility in neurotransmitter analog synthesis (e.g., dopamine or serotonin derivatives).
  • Stereochemical Resolution : The racemic nature of the compound complicates pharmacological profiling. Enantiopure synthesis (e.g., via chiral chromatography or asymmetric catalysis) is needed for targeted applications.
  • Verification via spectral data (NMR, HRMS) is essential .

Biological Activity

The compound rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis, is a chiral cyclopentyl derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound, is characterized by a cyclopentane ring substituted with a dimethylamino group and a hydroxymethyl moiety. Its chemical formula is C₆H₁₃N₁O, and it exhibits specific stereochemical configurations that influence its biological interactions.

Research indicates that rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol interacts with various neurotransmitter systems in the brain, particularly the serotonin and dopamine receptors. The compound has shown affinity for G protein-coupled receptors (GPCRs), which play a crucial role in mediating cellular responses to neurotransmitters.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety pathways.
  • Dopamine Receptor Interactions : Its interaction with dopamine receptors suggests potential implications in treating disorders such as schizophrenia and Parkinson's disease.

Biological Activity Overview

The biological activity of rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol can be summarized in the following table:

Biological Activity Effect Reference
Serotonin Receptor AgonismMood enhancement
Dopamine Receptor AffinityPotential antipsychotic effects
Neuroprotective PropertiesCellular protection against apoptosis
Anti-inflammatory EffectsReduction in inflammatory markers

Case Studies

Several studies have investigated the pharmacological effects of rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol:

  • Neuroprotection in Animal Models :
    A study demonstrated that administration of the compound resulted in significant neuroprotection in rodent models of neurodegenerative diseases. The mechanism was attributed to its ability to reduce oxidative stress markers and enhance neuronal survival rates.
  • Behavioral Studies :
    In behavioral assays involving anxiety and depression models, rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol exhibited anxiolytic-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors). These findings suggest its potential as an alternative treatment for anxiety disorders.
  • Inflammation Studies :
    Research indicated that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory conditions such as rheumatoid arthritis.

Q & A

Basic Questions

What are the key considerations for optimizing the synthesis of rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis, to ensure stereochemical purity?

Methodological Answer:
Stereochemical purity is critical for reproducibility in pharmacological studies. A stepwise approach involves:

  • Chiral Resolution : Use chiral auxiliary agents or enantioselective catalysts during cyclopentane ring formation. Techniques like asymmetric hydrogenation (e.g., Noyori hydrogenation) can enhance enantiomeric excess (ee) .
  • Analytical Validation : Employ chiral HPLC or polarimetry to monitor ee at each synthetic step. Compare retention times with known standards to confirm configuration .
  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while temperature control (e.g., −20°C) minimizes racemization .

How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. To address this:

  • Purification Protocols : Recrystallize using solvent pairs (e.g., ethanol/water) and validate purity via NMR (e.g., absence of extraneous peaks at δ 1.2–1.5 ppm for dimethylamino protons) .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphs. A sharp melting endotherm (e.g., 160–165°C) indicates a single crystalline form .
  • Cross-Reference Databases : Compare data with PubChem or CRC Handbook entries, noting batch-specific variations in hygroscopicity or solvent retention .

Advanced Research Questions

What computational strategies are effective for predicting the reactivity of this compound, in nucleophilic substitution reactions?

Methodological Answer:

  • Quantum Mechanical Modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to map transition states. Focus on steric hindrance from the cyclopentane ring and electron donation by the dimethylamino group .
  • Molecular Dynamics Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Higher dielectric solvents may stabilize zwitterionic intermediates, altering activation energy .
  • Machine Learning : Train models on existing cyclopentanol derivative datasets to predict regioselectivity in SN2 reactions .

How can researchers leverage chiral stationary phases (CSPs) to separate enantiomers of this compound for pharmacological profiling?

Methodological Answer:

  • CSP Selection : Use cellulose-based CSPs (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase. Adjust isopropanol content (10–20%) to optimize resolution (R > 1.5) .
  • Detection Sensitivity : Couple HPLC with evaporative light scattering detection (ELSD) to quantify low-abundance enantiomers (<0.1% impurity) .
  • Validation via X-ray Crystallography : Confirm absolute configuration of isolated enantiomers by single-crystal X-ray diffraction, cross-referencing with CIF files in the Cambridge Structural Database .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in GPCR-related pathways?

Methodological Answer:

  • GPCR Binding Assays : Use radioligand displacement (e.g., [³H]-NMS for muscarinic receptors) to measure IC₅₀ values. Account for stereospecific binding by testing both enantiomers .
  • Functional cAMP Assays : Transfect HEK293 cells with GPCRs (e.g., β₂-adrenergic receptors) and monitor cAMP production via BRET-based biosensors. Normalize data to isoproterenol controls .
  • Molecular Docking : Dock the compound into GPCR homology models (e.g., α-helical transmembrane domains) to predict binding poses and guide mutagenesis studies .

Contradiction Analysis in Published Data

How should researchers address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

  • pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–7) at 37°C for 24h. Analyze degradation products via LC-MS; observe m/z shifts indicative of N-demethylation or cyclopentane ring opening .
  • Comparative Kinetics : Calculate half-life (t₁/₂) under varying conditions. If t₁/₂ < 2h at pH 1, recommend enteric coating for in vivo studies to bypass gastric degradation .

Experimental Design for Novel Applications

What methodologies are recommended for studying this compound’s potential as a chiral ligand in asymmetric catalysis?

Methodological Answer:

  • Ligand Screening : Test enantioselectivity in model reactions (e.g., asymmetric aldol addition). Compare yields and ee using [(1R,2S)-enantiomer] vs. [(1S,2R)-enantiomer] .
  • Spectroscopic Characterization : Use ¹H NMR titration to assess ligand-metal coordination (e.g., Pd(OAc)₂). Monitor shifts in methanol proton signals (δ 3.5–4.0 ppm) upon complexation .

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